molecular formula C₁₈H₂₃NO₂ B1147339 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde CAS No. 51773-23-0

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

Cat. No. B1147339
CAS RN: 51773-23-0
M. Wt: 285.38
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde often involves multi-step chemical reactions, employing strategies such as palladium-catalyzed reactions and rearrangements under specific conditions. For example, mixed ligand palladium(II) complexes involving related compounds have been synthesized to evaluate their coordination behavior and biological activity, indicating the complexity and potential of these compounds in various applications (Ramachandran et al., 2012).

Molecular Structure Analysis

The molecular structure of hexahydroisoquinoline derivatives is typically characterized by X-ray diffraction studies, which reveal their intricate arrangements and bonding patterns. These studies provide insights into how the molecular structure influences the compound's chemical behavior and interactions with other molecules (Ramachandran et al., 2012).

Chemical Reactions and Properties

Hexahydroisoquinoline derivatives undergo various chemical reactions, including intercalation with DNA, binding with proteins such as bovine serum albumin, and exhibiting antioxidant activities. These reactions highlight the compounds' potential in biochemical and pharmaceutical contexts (Ramachandran et al., 2012).

Physical Properties Analysis

While specific details on the physical properties of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde are not directly available, related compounds generally possess properties significant for their solubility, stability, and reactivity, which can be inferred from their molecular structure and synthesis methods.

Chemical Properties Analysis

The chemical properties of hexahydroisoquinoline derivatives, including reactivity, stability, and interactions with biological molecules, are closely tied to their molecular structure. These compounds' abilities to bind with DNA and proteins and their antioxidant activities suggest a range of chemical behaviors that make them valuable for further study and potential applications (Ramachandran et al., 2012).

Scientific Research Applications

  • Asymmetric Synthesis of Dextromethorphan Intermediate : Wu et al. (2020) discuss the asymmetric synthesis of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key synthetic intermediate in the industrial production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase discovered in this study was effective in oxidizing this compound at elevated substrate concentrations, showcasing its potential in biocatalytic applications (Wu et al., 2020).

  • Antiplasmodial Activity Testing : Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which has shown significant antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains. This indicates its potential use in malaria treatment research (Hadanu et al., 2010).

  • Palladium(II) Complexes with Antioxidant and Cytotoxic Activities : Ramachandran et al. (2012) created palladium(II) complexes using 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands. These complexes demonstrated strong antioxidant activity and showed cytotoxicity against human lung cancer cell lines, suggesting their potential in cancer research (Ramachandran et al., 2012).

  • Electronic and Nonlinear Optical Properties : Beytur and Avinca (2021) studied the electronic, nonlinear optical properties, and spectroscopic properties of compounds synthesized from 3-methylthiophene-2-carbaldehyde and 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones. This research has implications for materials science, particularly in the development of new optoelectronic materials (Beytur & Avinca, 2021).

  • Synthesis and Antimycobacterial Evaluation : Senthilkumar et al. (2008) synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, demonstrating significant in vitro and in vivo antimycobacterial activities. This showcases the potential of these compounds in developing treatments for tuberculosis (Senthilkumar et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, and investigating its mechanism of action. It could also involve conducting safety and efficacy tests if the compound is intended to be used as a drug .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOPBBOEINVWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951749
Record name 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

CAS RN

29144-31-8
Record name (S)-3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)(1H)-isoquinoline-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029144318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
TV Raghava Raju, N Anil Kumar… - Chromatography …, 2013 - downloads.hindawi.com
A sensitive, stability-indicating gradient RP-HPLC method has been developed for the simultaneous estimation of impurities of Guaifenesin and Dextromethorphan in pharmaceutical …
Number of citations: 11 downloads.hindawi.com

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